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Compound of Interest

Compound Name:
3-Fluoro-2-methoxyphenylboronic

acid

Cat. No.: B1358128 Get Quote

For researchers, scientists, and drug development professionals, understanding the three-

dimensional structure of molecular compounds is paramount. X-ray crystallography provides

definitive insights into these structures, revealing crucial information about intermolecular

interactions that govern molecular recognition and binding. This guide offers a comparative

analysis of the X-ray crystal structures of adducts formed by phenylboronic acids, with a focus

on providing a predictive framework for the structural characteristics of 3-Fluoro-2-
methoxyphenylboronic acid adducts, for which specific crystal structure data is not publicly

available.

While the crystal structure of 3-Fluoro-2-methoxyphenylboronic acid adducts has not been

reported, an examination of closely related fluorinated and methoxy-substituted phenylboronic

acid adducts can offer valuable predictive insights. This comparison focuses on adducts with

common molecular partners, such as Lewis bases, to elucidate the influence of electronic and

steric factors on their solid-state architecture.

Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for adducts of phenylboronic

acids with structural similarities to 3-Fluoro-2-methoxyphenylboronic acid. These examples,

featuring either fluorine or methoxy substituents, illustrate how these groups can modulate

crystal packing and intermolecular interactions.
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Compound/Ad
duct

CSD Refcode Space Group
Unit Cell
Parameters

Key
Intermolecular
Interactions

4-

(Dimethylamino)

pyridine - 4-

methoxyphenylb

orane

Not specified P-1

a=8.5Å, b=9.2Å,

c=13.1Å, α=85°,

β=88°, γ=75°

N→B

coordination, C-

H···π interactions

2,4-Difluoro-

phenyl-boronic

acid

Not specified P2₁/c

a=5.9Å,

b=14.3Å, c=7.4Å,

β=109°

O-H···O and O-

H···F hydrogen

bonds forming

inversion dimers

and molecular

sheets.[1]

Phenylboronic

acid
Not specified P2₁/c

a=15.3Å,

b=5.8Å, c=15.1Å,

β=101°

O-H···O

hydrogen bonds

forming dimeric

structures.

Note: Specific CSD refcodes and detailed unit cell parameters for all structures were not

available in the search results. The data presented is compiled from available information and

serves as an illustrative comparison.

Experimental Protocols for Crystallization
The successful growth of high-quality crystals suitable for X-ray diffraction is a critical step. The

general procedure for forming and crystallizing boronic acid adducts involves the co-dissolution

of the phenylboronic acid and the adduct-forming molecule in an appropriate solvent, followed

by slow evaporation or cooling.

General Protocol for the Crystallization of Phenylboronic Acid Adducts:

Molar Equivalence: Dissolve equimolar amounts of the phenylboronic acid and the co-former

(e.g., a Lewis base, diol, or amino acid) in a suitable solvent. Common solvents include

methanol, ethanol, acetone, or mixtures thereof.
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Dissolution: Gently warm the mixture and stir until all solids have dissolved completely.

Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form,

several techniques can be employed:

Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over

several days.

Vapor Diffusion: Place the vial containing the solution inside a larger sealed container with

a more volatile solvent in which the compounds are less soluble.

Cooling: If the compounds are sufficiently soluble at room temperature, slowly cool the

solution to a lower temperature (e.g., 4 °C).

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the

mother liquor and mount them for X-ray diffraction analysis.

Visualizing Experimental and Structural Concepts
To further clarify the processes and concepts discussed, the following diagrams have been

generated using the DOT language.

Sample Preparation X-ray Crystallography Structure Analysis

Dissolve Boronic Acid
& Co-former Slow Evaporation / Cooling Crystal Formation Mount Crystal X-ray Diffraction Data Collection Structure Solution Structure Refinement Data Validation JFinal Crystal Structure

Click to download full resolution via product page

Caption: Experimental workflow for X-ray crystal structure determination of boronic acid

adducts.
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Hypothetical 3-Fluoro-2-methoxyphenylboronic Acid Adduct

Potential Intermolecular Interactions

3-Fluoro-2-methoxy-
phenylboronic Acid

Lewis Base
(e.g., Pyridine)

 N→B Coordination

Hydrogen Bonding
(O-H···O or O-H···F) C-H···π Interactionsπ-π Stacking

Click to download full resolution via product page

Caption: Potential intermolecular interactions in a hypothetical 3-Fluoro-2-
methoxyphenylboronic acid adduct.

In conclusion, while direct experimental data for the X-ray crystal structure of 3-Fluoro-2-
methoxyphenylboronic acid adducts is not currently available, a comparative analysis of

related structures provides a solid foundation for predicting their structural behavior. The

presence of both a fluorine atom and a methoxy group suggests a rich potential for various

intermolecular interactions, including hydrogen bonding and π-stacking, which will ultimately

dictate the final crystal packing. The experimental protocols and conceptual diagrams provided

in this guide serve as a valuable resource for researchers venturing into the synthesis and

structural characterization of novel boronic acid adducts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b1358128?utm_src=pdf-body-img
https://www.benchchem.com/product/b1358128?utm_src=pdf-body
https://www.benchchem.com/product/b1358128?utm_src=pdf-body
https://www.benchchem.com/product/b1358128?utm_src=pdf-body
https://www.benchchem.com/product/b1358128?utm_src=pdf-body
https://www.benchchem.com/product/b1358128?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 2,4-Difluoro-phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comparative Analysis of Phenylboronic Acid Adducts: A
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358128#x-ray-crystal-structure-of-3-fluoro-2-
methoxyphenylboronic-acid-adducts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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